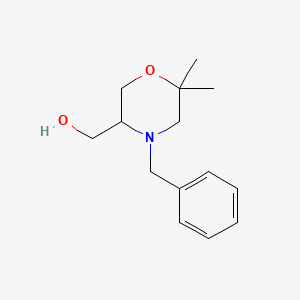![molecular formula C19H21N5O B12933604 Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-N,N-dimethyl- CAS No. 647376-38-3](/img/structure/B12933604.png)
Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-N,N-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)-N,N-dimethylbenzamide is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
準備方法
The synthesis of 4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)-N,N-dimethylbenzamide typically involves multiple steps. One common synthetic route includes the reaction of 6-aminoquinazoline with an appropriate amine and a benzamide derivative under specific reaction conditions . The reaction conditions often involve the use of catalysts such as palladium acetate and ligands like Xantphos, under Buchwald–Hartwig-type reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反応の分析
4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)-N,N-dimethylbenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may yield various reduced derivatives of the compound.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
作用機序
The mechanism of action of 4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit tyrosine kinases, which are enzymes involved in the regulation of cell growth and proliferation . By inhibiting these enzymes, the compound can effectively reduce the growth and spread of cancer cells. Additionally, it may induce apoptosis (programmed cell death) in cancer cells, further contributing to its anticancer effects .
類似化合物との比較
4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)-N,N-dimethylbenzamide can be compared with other quinazoline derivatives such as:
Gefitinib: Another quinazoline derivative used as an anticancer agent, particularly for non-small cell lung cancer.
Erlotinib: Similar to gefitinib, it is used for the treatment of non-small cell lung cancer and pancreatic cancer.
Afatinib: A quinazoline derivative that is used to treat non-small cell lung cancer with specific mutations.
The uniqueness of 4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)-N,N-dimethylbenzamide lies in its specific chemical structure, which may offer distinct advantages in terms of potency, selectivity, and reduced side effects compared to other similar compounds .
特性
CAS番号 |
647376-38-3 |
|---|---|
分子式 |
C19H21N5O |
分子量 |
335.4 g/mol |
IUPAC名 |
4-[2-[(6-aminoquinazolin-4-yl)amino]ethyl]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C19H21N5O/c1-24(2)19(25)14-5-3-13(4-6-14)9-10-21-18-16-11-15(20)7-8-17(16)22-12-23-18/h3-8,11-12H,9-10,20H2,1-2H3,(H,21,22,23) |
InChIキー |
ZLMDOAYCAUGSOY-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


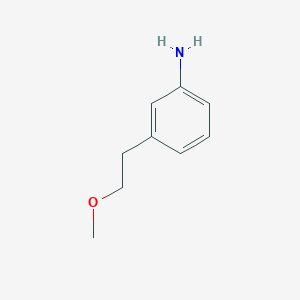
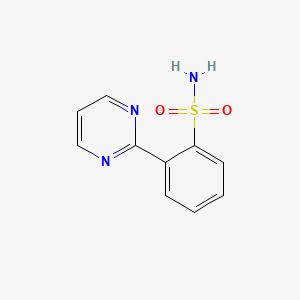
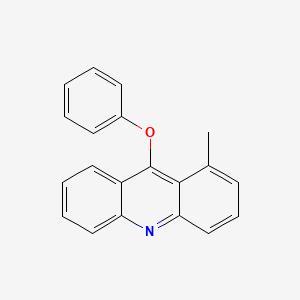


![calcium;3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B12933550.png)
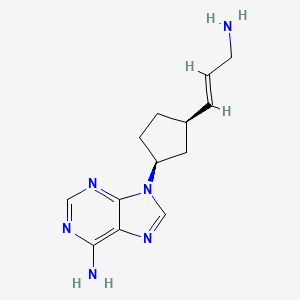

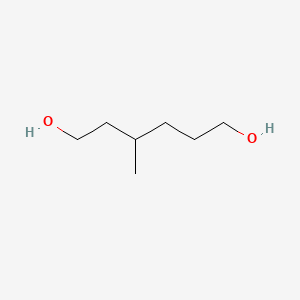

![8-[(5-Aminopentyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12933585.png)


